molecular formula C10H14INO B15239775 2-(Butan-2-yloxy)-5-iodoaniline

2-(Butan-2-yloxy)-5-iodoaniline

Katalognummer: B15239775
Molekulargewicht: 291.13 g/mol
InChI-Schlüssel: NIGUMUBMSGDBFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Butan-2-yloxy)-5-iodoaniline is an organic compound characterized by the presence of an iodine atom and an aniline group substituted with a butan-2-yloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)-5-iodoaniline typically involves the reaction of 5-iodo-2-nitroaniline with butan-2-ol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a dehydrating agent to facilitate the formation of the butan-2-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Butan-2-yloxy)-5-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium carbonate in polar solvents like acetone or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitroaniline or nitrosoaniline derivatives.

    Reduction: Formation of 2-(Butan-2-yloxy)-5-aminoaniline.

Wissenschaftliche Forschungsanwendungen

2-(Butan-2-yloxy)-5-iodoaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Butan-2-yloxy)-5-iodoaniline involves its interaction with specific molecular targets. The presence of the iodine atom and the butan-2-yloxy group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and molecular targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Butan-2-yloxy)-4-iodoaniline
  • 2-(Butan-2-yloxy)-6-iodoaniline
  • 2-(Butan-2-yloxy)-5-bromoaniline

Uniqueness

2-(Butan-2-yloxy)-5-iodoaniline is unique due to the specific positioning of the iodine atom and the butan-2-yloxy group, which can significantly influence its chemical reactivity and potential applications. Compared to its analogs, this compound may exhibit distinct properties and interactions, making it valuable for targeted research and industrial applications.

Eigenschaften

Molekularformel

C10H14INO

Molekulargewicht

291.13 g/mol

IUPAC-Name

2-butan-2-yloxy-5-iodoaniline

InChI

InChI=1S/C10H14INO/c1-3-7(2)13-10-5-4-8(11)6-9(10)12/h4-7H,3,12H2,1-2H3

InChI-Schlüssel

NIGUMUBMSGDBFU-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OC1=C(C=C(C=C1)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.